PI3K-IN-12 -

PI3K-IN-12

Catalog Number: EVT-15274021
CAS Number:
Molecular Formula: C21H24ClN5O3S2
Molecular Weight: 494.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PI3K-IN-12 is classified under the category of small molecule inhibitors. It specifically targets the class I phosphoinositide 3-kinase isoforms, which include p110α, p110β, and p110δ. These isoforms play significant roles in signaling pathways that regulate cell growth and metabolism. The development of PI3K-IN-12 is part of ongoing efforts to create more effective and selective inhibitors that can minimize side effects associated with broader-spectrum inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of PI3K-IN-12 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including various halogenated pyrimidines.
  2. Reactions: The compound is synthesized using nucleophilic substitution reactions (S_N2), where halogenated intermediates react with amines or other nucleophiles to form the desired product.
  3. Intermediate Formation: Key intermediates are formed through reactions such as the coupling of boric acid esters with substituted amines, followed by purification steps like recrystallization or chromatography to isolate the final compound.
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of PI3K-IN-12 includes a core pyrimidine ring substituted with various functional groups that enhance its binding affinity to the target enzyme. The structural data can be summarized as follows:

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on substituents)
  • Molecular Weight: Approximately 500 Da
  • Key Functional Groups: Includes morpholine rings and cyano groups that are critical for its biological activity.

The three-dimensional structure can be elucidated through X-ray crystallography or computational modeling, revealing critical interactions with the active site of phosphoinositide 3-kinase.

Chemical Reactions Analysis

Reactions and Technical Details

PI3K-IN-12 undergoes several chemical reactions relevant to its mechanism of action:

  1. Phosphorylation Reaction: As an inhibitor, it competes with ATP for binding at the active site of phosphoinositide 3-kinase, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).
  2. Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with key residues in the active site, stabilizing its binding and enhancing inhibition.
Mechanism of Action

Process and Data

The mechanism by which PI3K-IN-12 exerts its inhibitory effect involves:

  1. Competitive Inhibition: By mimicking ATP, PI3K-IN-12 binds to the ATP-binding pocket of phosphoinositide 3-kinase, effectively blocking substrate access.
  2. Conformational Changes: Binding induces conformational changes in the enzyme that further inhibit its catalytic activity.
  3. Biological Impact: This inhibition leads to decreased levels of PIP3, subsequently affecting downstream signaling pathways such as AKT/mTOR signaling, which are crucial for cell survival and proliferation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PI3K-IN-12 include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP Value: Indicates lipophilicity, influencing bioavailability and membrane permeability.
Applications

Scientific Uses

PI3K-IN-12 has potential applications in various scientific fields:

  1. Cancer Research: As a targeted therapeutic agent against cancers exhibiting aberrant PI3K signaling.
  2. Drug Development: Serves as a lead compound for developing more potent and selective inhibitors.
  3. Biochemical Studies: Used in studies elucidating the role of phosphoinositide 3-kinases in cellular signaling pathways.
Introduction to PI3K Signaling and Therapeutic Targeting

Role of PI3K Pathway Dysregulation in Oncogenesis and Immune Evasion

The phosphatidylinositol 3-kinase (PI3K) pathway is a master regulator of cellular processes, including proliferation, survival, metabolism, and immune cell function. Dysregulation of this pathway—through PIK3CA mutations (e.g., E545K, H1047R), PTEN loss, or upstream receptor hyperactivation—occurs in >30% of human cancers, driving tumorigenesis and therapeutic resistance [1] [2]. In solid tumors (e.g., breast, colorectal), PI3K hyperactivity promotes uncontrolled growth and survival by constitutively activating downstream effectors like AKT and mTOR [2] [5]. Simultaneously, PI3K signaling in the tumor microenvironment (TME) facilitates immune evasion:

  • Myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) rely on PI3Kδ/γ for immunosuppressive functions [9].
  • Cancer-associated fibroblasts (CAFs) secrete PI3K-dependent cytokines that support tumor metastasis [9].
  • B-cell malignancies exploit stromal PI3Kδ signals for survival and niche adhesion [9].

This dual role in tumor cells and the TME positions PI3K as a pivotal target for both direct antitumor activity and immunomodulation [2] [5] [9].

Evolution of PI3K Inhibitors: From Pan-Inhibitors to Isoform-Selective Agents

Early PI3K inhibitors (e.g., Wortmannin, LY294002) were pan-class I inhibitors with poor selectivity and high toxicity due to simultaneous blockade of all isoforms (α, β, γ, δ) [1] [5]. The field evolved toward isoform-selective inhibitors to mitigate on-target adverse effects:

  • Idelalisib (PI3Kδ-specific): First FDA-approved PI3K inhibitor (2014) for hematologic malignancies, validating isoform targeting [1] [7].
  • Alpelisib (PI3Kα-specific): Approved for PIK3CA-mutant breast cancer, demonstrating efficacy in tumors with hotspot mutations [7].
  • PI3Kγ/δ inhibitors: Show promise in reprogramming immunosuppressive TMEs [9].

PI3K-IN-12 represents the next generation: a dual PI3Kα/mTOR inhibitor designed to overcome compensatory feedback loops (e.g., mTORC1 reactivation upon PI3Kα blockade) [7]. Its biochemical profile combines high selectivity for PI3Kα (IC₅₀ = 0.06 nM) and mTOR (IC₅₀ = 3.12 nM), minimizing off-target effects [7].

Table 1: Evolution of PI3K Inhibitors

GenerationRepresentative AgentsSelectivityKey Limitations
First-genWortmannin, LY294002Pan-PI3KHigh toxicity, poor pharmacokinetics
Second-genIdelalisib, AlpelisibIsoform-specific (δ/α)Compensatory pathway activation
Third-genPI3K-IN-12Dual PI3Kα/mTOROptimizing therapeutic index

Rationale for Targeting PI3K in Precision Oncology and Immunomodulation

Targeting PI3K holds dual rationales: direct tumor cytotoxicity and TME reprogramming:

  • Precision oncology: PIK3CA mutations or PTEN loss predict sensitivity to PI3Kα inhibitors. Dual PI3Kα/mTOR blockers like PI3K-IN-12 prevent mTOR-driven resistance, common in single-agent use [3] [5].
  • Immunomodulation:
  • PI3Kδ inhibition disrupts pro-tumorigenic B-cell signaling [9].
  • PI3Kγ blockade repolarizes macrophages to an immunostimulatory phenotype and inhibits MDSC recruitment [9].
  • Angiogenesis: PI3Kβ/δ regulate VEGF-driven endothelial cell survival; their inhibition normalizes tumor vasculature [9].

Table 2: PI3K-IN-12 Biochemical Profile

TargetIC₅₀ (nM)Cellular Activity (IC₅₀, μM)
PI3Kα0.060.07 (PC-3)
mTOR3.120.09 (HT-29)
PI3Kβ>1,000>1.0 (HUVEC)
PI3Kδ>1,000Not tested

Data derived from enzymatic and cell-based assays [7].

PI3K-IN-12’s structural optimization enhances brain penetration and oral bioavailability (F = 33.1% in rats), expanding its potential to CNS malignancies [7]. Its low hepatotoxicity in preclinical models further distinguishes it from earlier pan-inhibitors [7].

Properties

Product Name

PI3K-IN-12

IUPAC Name

2-amino-N-[5-[5-[(4-tert-butylphenyl)sulfonylamino]-6-chloropyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

Molecular Formula

C21H24ClN5O3S2

Molecular Weight

494.0 g/mol

InChI

InChI=1S/C21H24ClN5O3S2/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28)

InChI Key

YCVQOWKBUVDTOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.